molecular formula C17H13ClO3 B3905792 methyl 4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]benzoate

methyl 4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]benzoate

Cat. No. B3905792
M. Wt: 300.7 g/mol
InChI Key: CPFXPUUECOSZEA-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]benzoate is a chemical compound that belongs to the class of chalcones. It is a yellow crystalline solid with a molecular formula of C19H15ClO3 and a molecular weight of 322.78 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agriculture.

Mechanism of Action

The mechanism of action of methyl 4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]benzoate varies depending on its application. In cancer cells, it induces apoptosis by regulating various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. In anti-inflammatory and antidiabetic applications, it regulates the expression of various inflammatory and metabolic markers. In drug delivery applications, it improves the solubility and stability of drugs by forming inclusion complexes.
Biochemical and Physiological Effects:
Methyl 4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]benzoate has various biochemical and physiological effects depending on its application. In cancer cells, it induces apoptosis and inhibits cell proliferation. In anti-inflammatory and antidiabetic applications, it regulates the expression of inflammatory and metabolic markers. In drug delivery applications, it improves the solubility and stability of drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]benzoate in lab experiments is its versatility. It can be used in various applications such as anticancer, anti-inflammatory, antidiabetic, and drug delivery. Additionally, it is relatively easy to synthesize and has a high yield. However, one of the limitations is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the research on methyl 4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]benzoate. One of the directions is to investigate its potential as a drug delivery system for various drugs. Another direction is to study its potential as a plant growth regulator for various crops. Additionally, further studies can be conducted to explore its potential as an anticancer agent and anti-inflammatory and antidiabetic agent.

Scientific Research Applications

Methyl 4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]benzoate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that it induces apoptosis in cancer cells by regulating various signaling pathways. Additionally, it has also been investigated for its potential as an anti-inflammatory and antidiabetic agent.
In the field of pharmaceuticals, methyl 4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]benzoate has been studied for its potential as a drug delivery system. It has been shown to enhance the bioavailability and efficacy of various drugs by improving their solubility and stability.
In agriculture, this compound has been investigated for its potential as a plant growth regulator. Studies have shown that it can stimulate plant growth and increase crop yield by regulating various physiological processes.

properties

IUPAC Name

methyl 4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-21-17(20)14-5-2-12(3-6-14)4-11-16(19)13-7-9-15(18)10-8-13/h2-11H,1H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFXPUUECOSZEA-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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